Aflavazole
Overview
Description
Aflavazole is a sterically congested indole diterpenoid, a member of the Aflavinine family. It was first synthesized by Li and co-workers in 2016 . This compound is known for its complex structure and significant biological activities, including antiinsectant and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Aflavazole involves several key steps:
Aluminum iodide-promoted alkyne Prins cyclization: This step is crucial for constructing the key structural motifs of this compound.
Electrocyclization-aromatization sequence: This sequence is used to assemble the pentasubstituted arene of this compound.
Stille-Migita coupling: This reaction is employed to furnish the tetrasubstituted olefin.
Reductive cleavage of benzylic and allylic C-O bonds: This step is performed at the late stage of the synthesis.
Industrial Production Methods:
Chemical Reactions Analysis
Aflavazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the benzylic and allylic positions.
Substitution: This compound can participate in substitution reactions, especially involving its indole moiety.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or cerium ammonium nitrate.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed:
Oxidized derivatives: Various oxidized forms of this compound.
Reduced derivatives: Products with reduced benzylic and allylic positions.
Substituted derivatives: Compounds with substitutions on the indole ring.
Scientific Research Applications
Aflavazole has several scientific research applications:
Mechanism of Action
The mechanism of action of Aflavazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Aflavazole is unique among its peers due to its complex structure and significant biological activities. Similar compounds include:
Aflavinine: Another indole diterpenoid with similar antiinsectant properties.
14-Hydroxyaflavinine: A hydroxylated derivative of Aflavinine with enhanced biological activities.
Tubingensin A: A related compound with similar synthetic challenges and biological properties.
This compound stands out due to its unique structural features and the specific synthetic routes required for its preparation.
Properties
IUPAC Name |
(2S,3R,5R,6S,7R,10S,11S)-3,6,7,15-tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-15-13-21-24(19-7-5-6-8-20(19)29-21)25-18(15)11-12-28-22(30)10-9-17(3)27(28,4)23(31)14-16(2)26(25)28/h5-8,13,16-17,22-23,26,29-31H,9-12,14H2,1-4H3/t16-,17-,22+,23-,26+,27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQOHHTZVIKVEM-KOOUEZQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928097 | |
Record name | 1,7,14,16a-Tetramethyl-1,2,3,4,5,6,9,13d,14,15,16,16a-dodecahydrobenzo[4a,5]naphtho[2,1-c]carbazole-4,16-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133401-09-9 | |
Record name | Aflavazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133401099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7,14,16a-Tetramethyl-1,2,3,4,5,6,9,13d,14,15,16,16a-dodecahydrobenzo[4a,5]naphtho[2,1-c]carbazole-4,16-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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